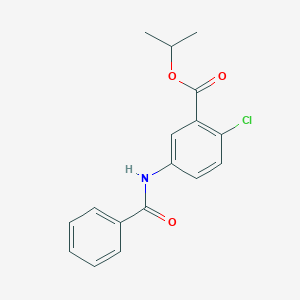

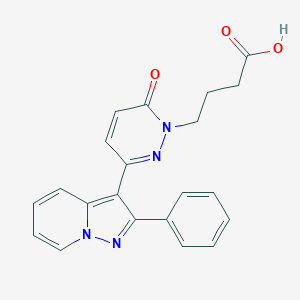

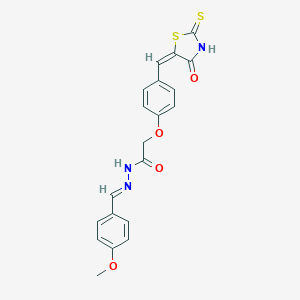

![molecular formula C6H18NO15P3 B144824 Azane;[(1R,2R,4R,5S)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate CAS No. 135027-58-6](/img/structure/B144824.png)

Azane;[(1R,2R,4R,5S)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Azane;[(1R,2R,4R,5S)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate is a complex organic compound with significant biological and industrial relevance. It's notable for its intricate structure that includes multiple hydroxyl and phosphate groups, suggesting high reactivity and potential utility in various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Azane;[(1R,2R,4R,5S)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate typically involves multi-step organic synthesis. Each hydroxyl and phosphate group is introduced through a series of protection-deprotection steps and selective phosphorylation reactions. Specific conditions, such as the use of protecting groups to shield reactive sites, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production leverages large-scale organic synthesis techniques. This includes using reactors that maintain stringent temperature and pressure controls to ensure consistent quality. High-performance liquid chromatography (HPLC) is commonly used to purify the product, ensuring its readiness for subsequent applications.

Analyse Chemischer Reaktionen

Types of Reactions

Azane;[(1R,2R,4R,5S)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate undergoes several types of reactions:

Oxidation: Converts hydroxyl groups into carbonyl or carboxyl groups.

Reduction: Reduces phosphate groups to phosphine derivatives.

Substitution: Enables the replacement of hydrogen atoms in the hydroxyl groups with different functional groups.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent side reactions.

Major Products Formed

Major products include phosphorylated sugars and cyclohexane derivatives, which are valuable intermediates in various chemical processes.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, Azane;[(1R,2R,4R,5S)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate serves as a key reagent in synthesizing more complex molecules, such as nucleotides and phosphorylated proteins.

Biology

In biology, it is utilized in studies involving phosphorylation processes, crucial for understanding cellular signaling mechanisms.

Medicine

Medically, its derivatives are researched for potential use in treating diseases related to metabolic pathways, such as certain types of cancer and diabetes.

Industry

Industrially, it plays a role in manufacturing biochemical assays and as a reactant in producing high-value pharmaceutical intermediates.

Wirkmechanismus

Azane;[(1R,2R,4R,5S)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate exerts its effects primarily through phosphorylation, interacting with various enzymes and proteins. Its hydroxyl groups form hydrogen bonds with biological molecules, altering their structure and function. These interactions modulate cellular pathways, impacting processes such as gene expression and metabolism.

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other polyphosphate and polyhydroxy cyclohexyl derivatives. Azane;[(1R,2R,4R,5S)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate is unique due to its specific spatial arrangement of hydroxyl and phosphate groups, which confers distinct reactivity and interaction profiles. Similar compounds in the same class include:

Inositol Hexakisphosphate: Another highly phosphorylated compound with key roles in cellular signaling.

Adenosine Triphosphate (ATP): Crucial for energy transfer in cells.

Conclusion

This compound is a multifaceted compound with broad implications across chemistry, biology, medicine, and industry. Its complex structure and reactive nature enable its diverse applications, making it a vital compound for scientific research and industrial processes.

Eigenschaften

IUPAC Name |

azane;[(1S,2R,4R,5R)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O15P3.H3N/c7-1-2(8)4(19-22(10,11)12)6(21-24(16,17)18)5(3(1)9)20-23(13,14)15;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);1H3/t1?,2-,3-,4-,5+,6?;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWPGDKRESDTMSH-QDALPASCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O.N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@H](C([C@H]([C@@H](C1O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O.N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18NO15P3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585191 |

Source

|

| Record name | (1R,3S,4R,6R)-4,5,6-Trihydroxycyclohexane-1,2,3-triyl tris[dihydrogen (phosphate)]--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135027-58-6 |

Source

|

| Record name | (1R,3S,4R,6R)-4,5,6-Trihydroxycyclohexane-1,2,3-triyl tris[dihydrogen (phosphate)]--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

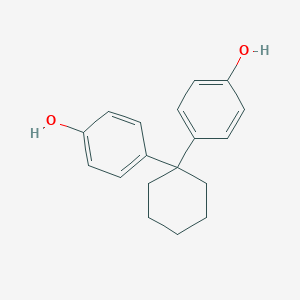

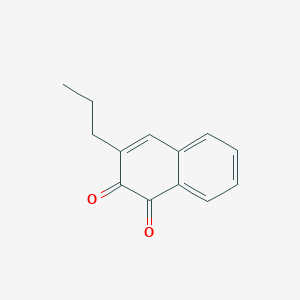

![N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B144751.png)